Cas no 2137844-30-3 (Isoquinoline, 1,7-dibromo-3-methyl-)

Isoquinoline, 1,7-dibromo-3-methyl- structure
2137844-30-3 structure
Product name:Isoquinoline, 1,7-dibromo-3-methyl-
CAS No:2137844-30-3
MF:C10H7Br2N
Molecular Weight:300.977280855179
CID:5258572

Isoquinoline, 1,7-dibromo-3-methyl- 化学的及び物理的性質

名前と識別子

    • Isoquinoline, 1,7-dibromo-3-methyl-
    • インチ: 1S/C10H7Br2N/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,1H3
    • InChIKey: PHMMSWOOXXYOBW-UHFFFAOYSA-N
    • SMILES: C1(Br)C2=C(C=CC(Br)=C2)C=C(C)N=1

Isoquinoline, 1,7-dibromo-3-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-398053-0.05g
1,7-dibromo-3-methylisoquinoline
2137844-30-3 95.0%
0.05g
$888.0 2025-03-16
Enamine
EN300-398053-0.25g
1,7-dibromo-3-methylisoquinoline
2137844-30-3 95.0%
0.25g
$972.0 2025-03-16
Enamine
EN300-398053-0.5g
1,7-dibromo-3-methylisoquinoline
2137844-30-3 95.0%
0.5g
$1014.0 2025-03-16
Enamine
EN300-398053-2.5g
1,7-dibromo-3-methylisoquinoline
2137844-30-3 95.0%
2.5g
$2071.0 2025-03-16
Enamine
EN300-398053-10.0g
1,7-dibromo-3-methylisoquinoline
2137844-30-3 95.0%
10.0g
$4545.0 2025-03-16
Enamine
EN300-398053-1.0g
1,7-dibromo-3-methylisoquinoline
2137844-30-3 95.0%
1.0g
$1057.0 2025-03-16
Enamine
EN300-398053-5.0g
1,7-dibromo-3-methylisoquinoline
2137844-30-3 95.0%
5.0g
$3065.0 2025-03-16
Enamine
EN300-398053-0.1g
1,7-dibromo-3-methylisoquinoline
2137844-30-3 95.0%
0.1g
$930.0 2025-03-16

Isoquinoline, 1,7-dibromo-3-methyl- 関連文献

Isoquinoline, 1,7-dibromo-3-methyl-に関する追加情報

Isoquinoline, 1,7-dibromo-3-methyl- (CAS No. 2137844-30-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

The compound Isoquinoline, 1,7-dibromo-3-methyl-, identified by its CAS number 2137844-30-3, represents a significant intermediate in the realm of pharmaceutical synthesis. This heterocyclic aromatic compound, characterized by its brominated and methylated structure, has garnered considerable attention due to its utility in the development of various bioactive molecules. The strategic positioning of bromine atoms at the 1 and 7 positions, coupled with a methyl group at the 3 position, provides a rich framework for further functionalization, making it a valuable building block in medicinal chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of Isoquinoline derivatives for their potential therapeutic applications. The brominated Isoquinoline scaffold offers unique reactivity that allows for diverse chemical transformations, enabling the synthesis of complex molecules with tailored biological activities. This compound has been particularly studied for its role in developing novel antimicrobial and anticancer agents. The presence of multiple halogen atoms enhances its compatibility with cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing intricate molecular architectures.

One of the most compelling aspects of Isoquinoline, 1,7-dibromo-3-methyl- is its versatility in drug discovery. Researchers have leveraged this compound to design molecules that target specific enzymes and receptors involved in disease pathways. For instance, studies have highlighted its utility in generating inhibitors of kinases and other enzymes overexpressed in cancer cells. The bromine substituents serve as excellent handles for further derivatization, allowing chemists to fine-tune the electronic and steric properties of the resulting compounds. This flexibility has led to the identification of several lead candidates that are currently undergoing preclinical evaluation.

The synthesis of Isoquinoline, 1,7-dibromo-3-methyl- involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the bromination of a parent Isoquinoline derivative followed by selective methylation at the desired position. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high precision. These synthetic strategies not only showcase the compound's synthetic utility but also demonstrate the broader capabilities of transition metal catalysis in constructing complex heterocyclic systems.

Recent advancements in computational chemistry have further enhanced the understanding and application of Isoquinoline, 1,7-dibromo-3-methyl-. Molecular modeling studies have provided insights into how structural modifications influence biological activity, guiding the rational design of more potent and selective drug candidates. These computational approaches complement experimental efforts by predicting binding affinities and identifying optimal conformations for drug-receptor interactions. The integration of computational and experimental methodologies has accelerated the drug discovery pipeline, making compounds like this one more accessible for therapeutic development.

The impact of Isoquinoline derivatives extends beyond oncology; they have also shown promise in addressing infectious diseases and inflammatory conditions. Researchers are exploring their potential as antiviral agents by targeting viral polymerases and proteases. Additionally, their anti-inflammatory properties have been investigated in models of chronic diseases such as rheumatoid arthritis. The ability to modify key functional groups on the Isoquinoline core allows for the creation of molecules that can modulate multiple disease pathways simultaneously.

In conclusion, Isoquinoline, 1,7-dibromo-3-methyl- (CAS No. 2137844-30-3) stands as a cornerstone in contemporary pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new applications and synthetic strategies for this compound, its importance is likely to grow even further. The ongoing exploration of Isoquinoline derivatives underscores their potential to address some of the most pressing challenges in modern medicine.

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